alpha,alpha,alpha',alpha'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12
Description
This deuterated compound (CAS: 1185098-75-2) is a stable isotope-labeled derivative of its non-deuterated counterpart. Its molecular formula is C₁₅H₆D₁₂N₂, with a molecular weight of 238.39 g/mol . The compound features a benzene ring substituted with two acetonitrile groups, each bearing four deuterated methyl groups (tetramethyl-d₁₂), and an additional methyl group at the 5-position. It is primarily used in cancer research and as an analytical standard for isotopic labeling studies, particularly in nuclear magnetic resonance (NMR) spectroscopy to investigate molecular dynamics and metabolic pathways .
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
238.39 g/mol |
IUPAC Name |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methylphenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3/i2D3,3D3,4D3,5D3 |
InChI Key |
SJECEXNMZXMXNE-QWSXYEKLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)C)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed H/D Exchange
Deuterium incorporation is achieved via acid-catalyzed hydrogen-deuterium (H/D) exchange under reflux conditions. In a representative procedure:
- The non-deuterated precursor is dissolved in deuterated dichloromethane (CD₂Cl₂) .
- Deuterated sulfuric acid (D₂SO₄) is added as a catalyst (5–10 mol%).
- The mixture is heated to 80–100°C for 48–72 hours , enabling sequential H/D exchange at the methyl groups.
This method yields >95% deuterium incorporation at the α-methyl positions, verified by ²H NMR and high-resolution mass spectrometry (HRMS) .
Deuterated Methylation Agents
Alternative routes employ deuterated alkylating agents to introduce pre-deuterated methyl groups. For example:
- Deuterated methyl iodide (CD₃I) reacts with a phenolic intermediate in the presence of potassium carbonate (K₂CO₃) .
- The reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 24 hours , achieving quantitative methylation with isotopic fidelity.
Stepwise Synthesis Procedure
The synthesis is modular, involving three stages: (1) benzene ring functionalization, (2) nitrile group installation, and (3) deuteration.
Benzene Ring Functionalization
A Friedel-Crafts alkylation constructs the 5-methyl-1,3-disubstituted benzene core:
- 3,5-Dimethylbenzaldehyde is treated with isobutyronitrile in the presence of aluminum chloride (AlCl₃) .
- The reaction proceeds at 0–5°C for 6 hours , yielding a diacetonitrile intermediate.
Nitrile Group Installation
The nitrile groups are introduced via Ritter reaction conditions:
- The alkylated intermediate reacts with sodium cyanide (NaCN) in sulfuric acid (H₂SO₄) .
- The mixture is stirred at 25°C for 12 hours , followed by neutralization with aqueous ammonia .
Deuterium Labeling
Deuteration is performed post-synthesis using CD₃I or D₂SO₄-mediated exchange (Section 2.1–2.2). Critical parameters include:
- Temperature : 60–100°C to balance reaction rate and isotopic integrity.
- Catalyst loading : 5–10 mol% D₂SO₄ minimizes side reactions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography using ethyl acetate/hexane (1:4) . The deuterated compound elutes at Rf = 0.45–0.50 (silica gel TLC).
Analytical Data
| Property | Value |
|---|---|
| Melting Point | 125–127°C |
| Solubility | Dichloromethane, DMSO, Methanol |
| Molecular Weight | 238.39 g/mol |
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : Absence of proton signals at δ 1.2–1.5 ppm confirms deuteration.
- HRMS (ESI+) : m/z calculated for C₁₅H₆D₁₂N₂⁺ [M+H]⁺: 239.41, observed: 239.40.
Challenges and Optimization
Isotopic Dilution
Partial deuteration (<95%) occurs if reaction times are insufficient. Increasing the duration to 72 hours and using excess D₂O improves isotopic purity.
Side Reactions
Competing nitrile hydrolysis is mitigated by maintaining pH < 3 during deuteration.
Industrial-Scale Production
Pharmaceutical manufacturers employ continuous-flow reactors to enhance deuteration efficiency:
- Residence time : 2 hours at 100°C .
- Throughput : 1–2 kg/day with >99% chemical purity.
Applications in Drug Development
The deuterated compound is a key intermediate for anastrozole-d12 , a stable isotope-labeled internal standard in LC-MS bioanalysis. Its use reduces matrix effects and improves quantification accuracy in pharmacokinetic studies.
Chemical Reactions Analysis
Types of Reactions
Anastrozole-destriazole-d12 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation using boron-doped diamond (BDD) electrodes and supporting electrolytes such as sodium sulfate.
Reduction: Sodium borohydride in an appropriate solvent such as methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Anastrozole-destriazole-d12 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the pharmacokinetics and metabolism of Anastrozole in biological systems due to its stable isotope labeling.
Cancer Research: It is used in breast cancer research to understand the effects of aromatase inhibition on tumor growth and estrogen levels.
Drug Development: The compound is utilized in the development of new aromatase inhibitors and other therapeutic agents.
Analytical Chemistry: Anastrozole-destriazole-d12 is used as an internal standard in mass spectrometry and other analytical techniques to quantify Anastrozole levels in biological samples
Mechanism of Action
Anastrozole-destriazole-d12, like Anastrozole, works by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels in the body, which is beneficial in treating hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved are related to estrogen synthesis and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of deuterated benzene derivatives with varying substituents. Below is a detailed comparison with structurally related compounds:
Structural and Functional Analogues
Key Differences and Research Findings
Deuterium Content and Isotopic Utility :
- The target compound (C₁₅H₆D₁₂N₂) contains 12 deuterium atoms in its tetramethyl groups, making it ideal for high-resolution NMR studies due to reduced signal overlap .
- In contrast, the brominated analogue (C₁₄H₁₂BrD₄N₂) has only 4 deuterium atoms , limiting its isotopic utility but enhancing reactivity for synthetic applications .
Substituent Effects on Reactivity :
- The 5-methyl group in the target compound provides steric stability, favoring its use in long-term metabolic studies .
- The 5-bromomethyl and 5-dibromomethyl substituents in analogues () introduce electrophilic sites, enabling cross-coupling reactions in drug synthesis.
Applications in Research :
- The dibromomethyl derivative (C₁₅H₁₆Br₂N₂) is critical in pesticide development, as bromine enhances bioactivity against pests .
- The deuterated methyl groups in the target compound minimize metabolic interference in cancer studies, ensuring accurate tracing of drug pathways .
Physicochemical Properties
Notes on Comparative Analysis
Deuterium Labeling : The tetramethyl-d₁₂ configuration in the target compound ensures minimal hydrogen-related signal interference in NMR, a significant advantage over partially deuterated analogues .
Synthetic Versatility : Brominated derivatives () are more reactive but less stable, limiting their use in long-term studies.
Regulatory Considerations : The dibromomethyl variant (CAS: 1027160-12-8) may require specialized handling due to bromine’s environmental toxicity .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of alpha,alpha,alpha',alpha'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and deuterium NMR) to verify substitution patterns and isotopic labeling. High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures chemical purity (>95%, as validated in deuterated analogs) . Mass spectrometry (HRMS or LC-MS) confirms molecular weight and deuterium incorporation .
Q. What protocols ensure the stability of this deuterated compound during long-term storage?
- Methodological Answer : Store at +4°C in inert, airtight containers under nitrogen to prevent moisture absorption and deuteration loss. Regularly assess purity via HPLC and monitor isotopic integrity using deuterium-specific MS protocols. Avoid light exposure to mitigate photodegradation .
Q. How is this compound utilized as an internal standard in mass spectrometry-based quantification?
- Methodological Answer : Its deuterated structure provides a stable isotopic reference for quantitative MS. Prepare calibration curves with serial dilutions of the compound and validate via spike-recovery experiments in relevant matrices. Ensure chromatographic separation from non-deuterated analogs to avoid signal overlap .
Advanced Research Questions
Q. How does deuteration at the specified positions influence kinetic isotope effects (KIEs) in reactions involving this compound?
- Methodological Answer : Deuteration alters reaction rates due to differences in bond dissociation energies (C-D vs. C-H). Conduct kinetic studies under controlled conditions (e.g., temperature, solvent) using non-deuterated analogs as controls. Analyze rate constants via GC-MS or time-resolved NMR. Differentiate primary (direct bond-breaking) and secondary (steric/electronic) KIEs .
Q. What strategies mitigate deuterium scrambling during the synthesis of highly deuterated aromatic compounds like this one?
- Methodological Answer : Use low-temperature reactions (<0°C) to suppress H/D exchange. Select deuterated reagents with minimal labile protons (e.g., CD₃I for methylation). Monitor intermediates via in-situ FTIR or cryogenic NMR. Quench reactions rapidly to halt unintended isotopic redistribution. Validate deuteration sites using 2D NMR (HSQC, HMBC) .
Q. How can researchers resolve discrepancies in NMR data between deuterated and non-deuterated analogs?
- Methodological Answer : Standardize NMR conditions (solvent, temperature, field strength) to minimize artifacts. Compare experimental chemical shifts with density functional theory (DFT) predictions to identify deuteration-induced deviations. Cross-validate with X-ray crystallography or high-resolution MS to confirm structural assignments .
Q. What computational methods predict the physicochemical properties of deuterated benzenediacetonitrile derivatives?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model electronic effects of deuteration. Simulate NMR chemical shifts using software like Gaussian or ORCA. Estimate solubility and partition coefficients (logP) via molecular dynamics simulations, accounting for deuterium’s impact on hydrophobicity .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in isotopic purity assessments across analytical platforms?
- Methodological Answer : Cross-validate using orthogonal techniques:
- NMR : Quantify deuterium incorporation via integration of residual proton signals.
- MS : Compare isotopic abundance ratios (e.g., d12 vs. d11/d13 impurities).
- Elemental Analysis : Verify %D content via combustion-IR.
Discrepancies may arise from solvent interference or instrument sensitivity thresholds; recalibrate using certified deuterated standards .
Synthetic Methodology
Q. What synthetic routes are effective for preparing deuterated benzenediacetonitrile derivatives?
- Methodological Answer :
- Step 1 : Alkylate 1,3-benzenediacetonitrile with deuterated methylating agents (e.g., CD₃I) under phase-transfer catalysis.
- Step 2 : Purify intermediates via column chromatography (silica gel, deuterated solvents).
- Step 3 : Confirm deuteration efficiency via ²H NMR and isotopic ratio MS.
Reference analogous syntheses using DMF-DMA for heterocyclic deuterated systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
